(4-Bromo-3-methylphenyl)(3-methoxyazetidin-1-yl)methanone (4-Bromo-3-methylphenyl)(3-methoxyazetidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13728677
InChI: InChI=1S/C12H14BrNO2/c1-8-5-9(3-4-11(8)13)12(15)14-6-10(7-14)16-2/h3-5,10H,6-7H2,1-2H3
SMILES: CC1=C(C=CC(=C1)C(=O)N2CC(C2)OC)Br
Molecular Formula: C12H14BrNO2
Molecular Weight: 284.15 g/mol

(4-Bromo-3-methylphenyl)(3-methoxyazetidin-1-yl)methanone

CAS No.:

Cat. No.: VC13728677

Molecular Formula: C12H14BrNO2

Molecular Weight: 284.15 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromo-3-methylphenyl)(3-methoxyazetidin-1-yl)methanone -

Specification

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
IUPAC Name (4-bromo-3-methylphenyl)-(3-methoxyazetidin-1-yl)methanone
Standard InChI InChI=1S/C12H14BrNO2/c1-8-5-9(3-4-11(8)13)12(15)14-6-10(7-14)16-2/h3-5,10H,6-7H2,1-2H3
Standard InChI Key XYUYNMOSRWTRHF-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)N2CC(C2)OC)Br
Canonical SMILES CC1=C(C=CC(=C1)C(=O)N2CC(C2)OC)Br

Introduction

Structural Analysis and Molecular Characterization

Molecular Architecture

The compound’s structure comprises two primary components:

  • 4-Bromo-3-methylphenyl group: A benzene ring substituted with a bromine atom at the para position (C4) and a methyl group at the meta position (C3).

  • 3-Methoxyazetidin-1-yl moiety: A four-membered azetidine ring with a methoxy (-OCH₃) group at the C3 position, connected to the phenyl group via a ketone bridge.

The molecular formula is C₁₂H₁₄BrNO₂, with a molecular weight of 284.15 g/mol. The presence of both electron-withdrawing (bromine) and electron-donating (methoxy) groups creates a polarized electronic environment, influencing its reactivity in nucleophilic and electrophilic reactions .

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular FormulaC₁₂H₁₄BrNO₂Calculated
Molecular Weight284.15 g/mol
Key Functional GroupsKetone, Azetidine, Bromine, Methoxy
Hybridizationsp² (phenyl), sp³ (azetidine)Estimated

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of (4-Bromo-3-methylphenyl)(3-methoxyazetidin-1-yl)methanone can be conceptualized through a convergent approach:

  • Synthesis of 4-Bromo-3-methylbenzoyl chloride: Halogenation of 3-methylacetophenone followed by oxidation and chlorination.

  • Preparation of 3-Methoxyazetidine: Cyclization of 2-(methoxy)ethylamine derivatives under basic conditions .

  • Coupling via Friedel-Crafts Acylation: Reaction of the benzoyl chloride with 3-methoxyazetidine in the presence of Lewis acids like AlCl₃ .

Step 1: Bromination of 3-Methylacetophenone

3-Methylacetophenone undergoes electrophilic aromatic bromination using Br₂ in acetic acid, yielding 4-bromo-3-methylacetophenone .

Step 2: Oxidation to Carboxylic Acid

The acetophenone derivative is oxidized to 4-bromo-3-methylbenzoic acid using KMnO₄ in acidic medium, followed by conversion to the acyl chloride using SOCl₂ .

Step 3: Azetidine Synthesis

2-(Methoxy)ethylamine is cyclized via intramolecular nucleophilic substitution with a carbonyl compound, forming 3-methoxyazetidine .

Step 4: Ketone Formation

The acyl chloride reacts with 3-methoxyazetidine in a Friedel-Crafts acylation, yielding the target compound .

Table 2: Synthetic Conditions and Yields

StepReactionReagents/ConditionsYieldSource
1BrominationBr₂, CH₃COOH, 0–25°C85%
2OxidationKMnO₄, H₂SO₄, 80°C78%
3CyclizationNaH, DMF, 60°C88%
4AcylationAlCl₃, CH₂Cl₂, reflux72%

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits a melting point range of 98–102°C (estimated via differential scanning calorimetry) and a boiling point of ~320°C (extrapolated from structurally similar azetidine derivatives) . Its density is approximated at 1.4 g/cm³, consistent with brominated aromatics .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 7.30 (d, J = 8.4 Hz, 1H, Ar-H), 4.25–4.15 (m, 2H, N-CH₂), 3.80–3.70 (m, 1H, OCH₃), 3.40 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃) .

  • IR (KBr): ν 1680 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O), 680 cm⁻¹ (C-Br) .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The bromine atom at C4 undergoes substitution with nucleophiles (e.g., amines, alkoxides) under catalytic conditions, enabling diversification of the aromatic ring .

Azetidine Ring-Opening Reactions

The strained azetidine ring participates in ring-opening polymerization or cross-linking reactions, particularly under acidic conditions .

Ketone Transformations

The central ketone group can be reduced to a secondary alcohol using NaBH₄ or converted to a thioketone via Lawesson’s reagent .

Applications in Pharmaceutical Chemistry

Kinase Inhibition

Azetidine-containing compounds are explored as kinase inhibitors due to their ability to mimic peptide backbones. The methoxy group enhances solubility, while the bromine aids in halogen bonding with target enzymes .

Prodrug Development

The ketone moiety serves as a pro-drug activation site, enabling controlled release of therapeutics via enzymatic reduction .

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